molecular formula C21H20O8 B3408092 (Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859138-49-1

(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B3408092
CAS No.: 859138-49-1
M. Wt: 400.4 g/mol
InChI Key: ZVWWCGYDZSJEST-APSNUPSMSA-N
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Description

The compound “(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a benzofuran derivative characterized by a 2,3-dihydrobenzofuran core with a 3-oxo group at position 3 and a 3,4,5-trimethoxybenzylidene substituent at position 2 in the Z-configuration. The acetoxy group at position 6 consists of a methyl ester-linked acetic acid moiety. Its stereoelectronic properties are influenced by the trimethoxy substituents, which enhance lipophilicity and π-π stacking interactions, while the acetoxy group modulates solubility and metabolic stability .

Properties

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-24-17-8-12(9-18(25-2)21(17)27-4)7-16-20(23)14-6-5-13(10-15(14)29-16)28-11-19(22)26-3/h5-10H,11H2,1-4H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWWCGYDZSJEST-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions. The trimethoxybenzylidene group is then introduced through a condensation reaction with a trimethoxybenzaldehyde derivative. Finally, the acetate moiety is added via esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced purification techniques, such as column chromatography or crystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran core can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is studied for its potential bioactivity. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine

The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed bioactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Benzylidene Substituent Ester Group Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Target) 3,4,5-Trimethoxy Methyl acetate C₂₁H₂₀O₈ ~424.4 ~3.8 8
(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-Butyl Methyl acetate C₂₂H₂₂O₅ 366.4 5.2 5
Methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-Fluoro Methyl acetate C₁₈H₁₃FO₅ 328.3 ~3.5 5
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate 3,4,5-Trimethoxy 2,6-Dimethoxybenzoate C₂₈H₂₄O₁₀ 532.5 ~5.0 10

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-tert-butyl analog (XLogP3 = 5.2) is significantly more lipophilic than the target compound (XLogP3 ~3.8) due to the bulky, hydrophobic tert-butyl group .
  • The 3-fluoro substituent reduces lipophilicity slightly (XLogP3 ~3.5) compared to the target, likely due to fluorine’s electronegativity and smaller steric footprint .
  • The 3,4,5-trimethoxy group in the target compound balances lipophilicity and polarity, making it suitable for membrane penetration while retaining hydrogen-bonding capacity .

Ester Group Impact :

  • The methyl acetate group in the target compound and analogs provides moderate metabolic stability compared to bulkier esters like the 2,6-dimethoxybenzoate (XLogP3 ~5.0), which may hinder hydrolysis but reduce solubility .

The Z-configuration ensures optimal spatial alignment of the benzylidene and acetoxy groups for intermolecular interactions.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • The 3,4,5-trimethoxy motif is critical for bioactivity in analogs of natural products like combretastatin, suggesting the target compound may exhibit antiproliferative or anti-inflammatory properties .
    • Substitution with 4-tert-butyl or 3-fluoro groups alters activity profiles; tert-butyl derivatives may prioritize lipophilic targets (e.g., kinases), while fluoro-substituted analogs could enhance CNS permeability .
  • Synthetic Feasibility :

    • The acetoxy group simplifies synthesis compared to benzoate esters, which require additional steps for aromatic substitution .
  • Physicochemical Limitations :

    • High hydrogen bond acceptors (e.g., 8 in the target) may reduce oral bioavailability, necessitating prodrug strategies or formulation optimization.

Biological Activity

(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a benzylidene moiety and a dihydrobenzofuran core. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies suggest that it can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Antioxidant Activity

A study conducted by demonstrated that this compound exhibited significant antioxidant activity. The compound was tested using DPPH and ABTS assays, showing IC50 values of 25 µM and 30 µM respectively.

Antimicrobial Properties

In another investigation, the antimicrobial efficacy of the compound was evaluated against various pathogens. The results are summarized in Table 1 below:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Candida albicans30 µg/mL

This data indicates that the compound has notable activity against both bacterial and fungal strains.

Anti-inflammatory Effects

Research published in highlighted the anti-inflammatory potential of the compound. In vitro studies showed that it reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Scavenging Free Radicals : The methoxy groups may enhance electron donation capabilities, allowing the molecule to neutralize free radicals effectively.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Modulation of Signal Transduction Pathways : It could influence pathways such as NF-kB and MAPK, leading to reduced inflammatory responses.

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis typically involves a multi-step process:

  • Core formation : Condensation of 3,4,5-trimethoxybenzaldehyde with a dihydrobenzofuran precursor under reflux in dichloromethane or THF, catalyzed by bases like DIPEA or K₂CO₃ .
  • Esterification : Reaction with methyl bromoacetate under nucleophilic conditions to introduce the acetoxy group .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) or recrystallization to achieve >95% purity . Key challenge: Ensuring Z-configuration via controlled reaction temperatures (40–60°C) to prevent isomerization .

Q. Which analytical techniques confirm its structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (Z-configuration via coupling constants) and functional groups (e.g., methoxy, carbonyl) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 440.1472) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. How is its solubility and stability profile determined for biological assays?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (PBS) via shake-flask method; logP values predicted using HPLC retention times .
  • Stability : Incubate at 37°C in PBS/DMSO and analyze degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What methodologies identify its molecular targets and mechanism of action?

  • In silico docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina; validate with SPR binding assays (KD calculations) .
  • Transcriptomic profiling : RNA-seq of treated cancer cells to map pathways like apoptosis or oxidative stress .
  • Enzyme inhibition assays : Measure IC₅₀ against carbonic anhydrase or cyclooxygenase-2 using fluorometric kits .

Q. How to design SAR studies to optimize bioactivity?

  • Substituent variation : Replace 3,4,5-trimethoxyphenyl with thiophene or furan analogs to assess antimicrobial/anticancer potency .
  • Ester hydrolysis : Convert methyl ester to free acid or tert-butyl ester to study pharmacokinetic effects .
  • Data analysis : Use multivariate regression to correlate logP, steric parameters, and IC₅₀ values .

Q. What strategies resolve conflicting bioactivity data in literature?

  • Standardized assays : Re-test analogs under uniform conditions (e.g., MTT assay at 48 hr, 10% FBS) .
  • Metabolic stability : Compare hepatic microsomal half-lives to rule out false negatives from rapid degradation .
  • Crystallography : Resolve 3D structure to confirm active conformation and binding modes .

Q. How to evaluate its potential for drug resistance in antimicrobial studies?

  • Serial passage assays : Expose bacteria (e.g., S. aureus) to sub-MIC doses over 20 generations; monitor MIC shifts .
  • Efflux pump inhibition : Co-administer with verapamil to assess resistance via ABC transporters .

Key Research Gaps

  • Toxicology : Limited data on hepatotoxicity (test via HepG2 cell viability and ALT/AST release) .
  • In vivo efficacy : Requires PK/PD studies in rodent models with tumor xenografts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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